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molecular formula C11H13ClN2O4 B8660394 2-(Tert-butoxycarbonylamino)-6-chloroisonicotinic acid

2-(Tert-butoxycarbonylamino)-6-chloroisonicotinic acid

Cat. No. B8660394
M. Wt: 272.68 g/mol
InChI Key: UNDHTGXOSNJWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Reagents were mixed in a 25 mL round bottom flask and flushed well with nitrogen - heated at 100 °C for 16 h. The mixture looked dark black. Could not detect any starting material or product! It was discarded.
Name
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Quantity
2.6e-05 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.000625 mol
Type
reactant
Reaction Step Three
Quantity
0.000521 mol
Type
reactant
Reaction Step Four
Quantity
2.6e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
193
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Quantity
2.6e-05 mol
Type
reagent
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
0.002 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.000625 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N
Step Four
Name
Quantity
0.000521 mol
Type
reactant
Smiles
C1=C(C=C(N=C1Cl)Cl)C(=O)O
Step Five
Name
Quantity
2.6e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
2.6e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1=NC(=CC(=C1)C(=O)O)Cl
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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